N-[2-Oxo-2-[[4-(phenyldiazenyl)phenyl]amino]ethyl]piperidine-4-carboxamide
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Overview
Description
N-[2-Oxo-2-[[4-(phenyldiazenyl)phenyl]amino]ethyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a carboxamide group, and an azo linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Oxo-2-[[4-(phenyldiazenyl)phenyl]amino]ethyl]piperidine-4-carboxamide typically involves multiple steps. One common approach is the reaction of piperidine-4-carboxylic acid with an appropriate amine to form the carboxamide. The azo linkage is introduced through a diazotization reaction, where aniline derivatives are treated with nitrous acid to form diazonium salts, which are then coupled with the piperidine derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the diazotization and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-Oxo-2-[[4-(phenyldiazenyl)phenyl]amino]ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The azo linkage can be oxidized to form nitro derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-[2-Oxo-2-[[4-(phenyldiazenyl)phenyl]amino]ethyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of dyes and pigments due to its azo linkage.
Mechanism of Action
The mechanism of action of N-[2-Oxo-2-[[4-(phenyldiazenyl)phenyl]amino]ethyl]piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The azo linkage can undergo reduction in biological systems, leading to the formation of active amine derivatives that can interact with specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
N-[2-Oxo-2-[[4-(phenyldiazenyl)phenyl]amino]ethyl]piperidine-4-carboxamide: shares similarities with other azo compounds and piperidine derivatives.
4-(phenyldiazenyl)anilinium tartrate: Another azo compound with similar photoisomerization properties.
Piperidine derivatives: Commonly used in pharmaceuticals and have similar synthetic routes and applications.
Uniqueness
The uniqueness of this compound lies in its combination of a piperidine ring with an azo linkage, providing a versatile scaffold for various chemical modifications and applications .
Properties
Molecular Formula |
C20H23N5O2 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[2-oxo-2-(4-phenyldiazenylanilino)ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H23N5O2/c26-19(14-22-20(27)15-10-12-21-13-11-15)23-16-6-8-18(9-7-16)25-24-17-4-2-1-3-5-17/h1-9,15,21H,10-14H2,(H,22,27)(H,23,26) |
InChI Key |
NVRFWLOZXHUWOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(=O)NCC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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